molecular formula C14H19NNa2O14P2 B1228050 Pyridoxal(5')diphospho(1)-glucose CAS No. 80503-46-4

Pyridoxal(5')diphospho(1)-glucose

Cat. No.: B1228050
CAS No.: 80503-46-4
M. Wt: 533.23 g/mol
InChI Key: DBXOOCKABATHSN-ZFUCKRBASA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Pyridoxal(5')diphospho(1)-glucose is a specialized biochemical compound that serves as a potent R-state allosteric inhibitor of the enzyme glycogen phosphorylase . Its primary research value lies in elucidating the catalytic mechanism and allosteric regulation of this key enzyme in glycogen metabolism. Studies demonstrate it is a tight-binding inhibitor, with a reported Ki of 40 µM for phosphorylase b and an even tighter binding (Ki = 10 µM) for the AMP-activated phosphorylase a . This compound is a conjugate molecule that structurally mimics glucose-1-phosphate but does not inhibit the enzyme through covalent imine formation with the active-site lysine residue . It has been instrumental in providing direct evidence for the phosphate-phosphate interaction between the coenzyme pyridoxal 5'-phosphate (PLP) and the substrate during the catalytic reaction . Researchers use this compound to probe enzyme dynamics and conformational states. Its binding induces specific changes in the enzyme's phosphate resonances, corroborating its role as an R-state inhibitor and making it a valuable tool for studying similar enzymes . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

80503-46-4

Molecular Formula

C14H19NNa2O14P2

Molecular Weight

533.23 g/mol

IUPAC Name

disodium;[(4-formyl-5-hydroxy-6-methylpyridin-3-yl)methoxy-oxidophosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate

InChI

InChI=1S/C14H21NO14P2.2Na/c1-6-10(18)8(3-16)7(2-15-6)5-26-30(22,23)29-31(24,25)28-14-13(21)12(20)11(19)9(4-17)27-14;;/h2-3,9,11-14,17-21H,4-5H2,1H3,(H,22,23)(H,24,25);;/q;2*+1/p-2/t9-,11-,12+,13-,14-;;/m1../s1

InChI Key

DBXOOCKABATHSN-ZFUCKRBASA-L

SMILES

CC1=NC=C(C(=C1O)C=O)COP(=O)([O-])OP(=O)([O-])OC2C(C(C(C(O2)CO)O)O)O.[Na+].[Na+]

Isomeric SMILES

CC1=NC=C(C(=C1O)C=O)COP(=O)([O-])OP(=O)([O-])O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O.[Na+].[Na+]

Canonical SMILES

CC1=NC=C(C(=C1O)C=O)COP(=O)([O-])OP(=O)([O-])OC2C(C(C(C(O2)CO)O)O)O.[Na+].[Na+]

Synonyms

5-PDPG
pyridoxal(5')diphospho(1)-glucose

Origin of Product

United States

Molecular Interactions and Enzymatic Mechanisms Involving Pyridoxal 5 Diphospho 1 Glucose

Pyridoxal(5')diphospho(1)-glucose as a Transition-State Analogue for Glycogen (B147801) Phosphorylase

Glycogen phosphorylase is a key enzyme in carbohydrate metabolism, catalyzing the phosphorolytic cleavage of glycogen to glucose-1-phosphate. nih.gov The catalytic mechanism of this enzyme has been a subject of intense research, and PLPP-Glc has played a crucial role in understanding the transition state of the reaction. nih.govnih.gov

Mimicry of Substrate Binding and Catalysis by Glycogen Phosphorylase

PLPP-Glc is designed to mimic the transition state of the glycogen phosphorylase reaction, where a pentacovalent phosphorus intermediate is believed to form. nih.govnih.gov When rabbit muscle glycogen phosphorylase b is reconstituted with PLPP-Glc in place of its natural coenzyme, PLP, the synthetic cofactor binds to the active site. nih.govnih.gov This binding mimics the association of the natural substrates, glucose-1-phosphate and glycogen. nih.gov

The reconstituted enzyme exhibits a slow, gradual cleavage of the PLPP-Glc cofactor, leading to the formation of PLP and a slow reactivation of the enzyme. nih.govpnas.org However, in the presence of glycogen or maltopentaose (B1148383), the cleavage of PLPP-Glc is significantly accelerated, and the primary product is pyridoxal (B1214274) 5'-diphosphate (PLPP). nih.govpnas.org Concurrently, the radioactive glucose moiety from [14C]glucose-labeled PLPP-Glc is incorporated into the outer chains of glycogen, forming α-1,4-glucosidic linkages. nih.govnih.gov This transfer of the glucosyl group to glycogen demonstrates that the reaction mimics the normal catalytic process of the enzyme. nih.govnih.gov

These findings strongly support a catalytic mechanism where the 5'-phosphate group of the PLP coenzyme directly participates in catalysis by interacting with the phosphate (B84403) of the substrate, glucose-1-phosphate, to form a pyrophosphate-like transition state. nih.govnih.gov

Conformational States and Allosteric Modulation of Enzyme Activity

Glycogen phosphorylase activity is regulated by allosteric effectors and covalent modification, existing in two major conformational states: the less active T (tense) state and the more active R (relaxed) state. youtube.com PLPP-Glc has been shown to be a potent inhibitor of both glycogen phosphorylase a and b, acting as an R-state inhibitor. nih.gov

Its inhibition patterns with respect to the substrate, glucose-1-phosphate, and the allosteric activator, adenosine (B11128) monophosphate (AMP), reveal that it mimics the binding of glucose-1-phosphate. nih.gov The inhibition is particularly strong in the R-state, with a reported inhibition constant (Ki) of 40 µM for phosphorylase b and an even tighter binding to the AMP-activated phosphorylase a (Ki = 10 µM). nih.gov This makes PLPP-Glc one of the most potent R-state inhibitors known. nih.gov Importantly, its binding does not involve the formation of a covalent imine bond with an active-site lysine (B10760008) residue, which is typical for the natural PLP coenzyme. nih.gov

A ³¹P NMR study of PLPP-Glc bound to the enzyme revealed effects on the ³¹P resonances of the coenzyme phosphate and the nucleotide activator that were nearly identical to those observed with glucose cyclic 1,2-phosphate, another transition-state analogue. nih.gov This further corroborates the idea that PLPP-Glc effectively mimics the transition state and stabilizes the R-state conformation of the enzyme.

Catalytic Role of the Pyridoxal 5'-Phosphate Moiety within this compound

The PLP coenzyme is essential for the catalytic activity of glycogen phosphorylase. proteopedia.org While in many PLP-dependent enzymes the pyridine (B92270) ring and its aldehyde group are central to catalysis, in glycogen phosphorylase, the 5'-phosphate group plays a direct catalytic role. proteopedia.orgfrontiersin.org

Phosphate-Phosphate Interaction and Electrophilic Catalysis Models

The proximity of the 5'-phosphate group of PLP to the binding site of the substrate's phosphate group has long suggested a direct interaction. frontiersin.orgnih.gov The use of PLPP-Glc as a transition-state analogue provided strong evidence for a direct phosphate-phosphate interaction between the coenzyme and the substrate during catalysis. nih.govnih.govnih.gov

The proposed mechanism involves the 5'-phosphate of PLP acting as a catalyst. nih.govnih.gov In the reconstituted enzyme with PLPP-Glc, the pyrophosphate linkage within the analogue mimics the proposed transition state where the phosphate of the incoming glucose-1-phosphate interacts with the phosphate of the PLP coenzyme. nih.govnih.gov This interaction is thought to facilitate the cleavage of the glycosidic bond.

Models of electrophilic catalysis have also been proposed, where the phosphate group of PLP, through its interaction with the substrate, enhances the electrophilicity of the anomeric carbon of the glucose moiety, making it more susceptible to nucleophilic attack by the glycogen chain. ebi.ac.uk

Glucosyl Transfer Reaction Mechanisms

The transfer of the glucosyl moiety from PLPP-Glc to glycogen demonstrates a key aspect of the enzyme's catalytic mechanism. nih.govnih.gov The formation of an α-1,4-glucosidic linkage indicates that the transfer occurs with retention of configuration at the anomeric carbon. nih.govnih.gov This is consistent with a double displacement mechanism, possibly involving a transient glucosyl-enzyme intermediate or an oxonium ion intermediate.

Enzyme Reactivation and Pyrophosphate Cleavage Dynamics

The cleavage of PLPP-Glc provides insights into the reactivation of the apoenzyme (enzyme without its cofactor) and the dynamics of the active site.

When glycogen phosphorylase is reconstituted with PLPP-Glc in the absence of glycogen, there is a slow cleavage of the synthetic cofactor to PLP. nih.govpnas.org This gradual release of the natural coenzyme leads to a slow but steady reactivation of the enzyme's catalytic activity. nih.govpnas.org

The mode of cleavage of PLPP-Glc is dramatically altered by the presence of the glycogen substrate. nih.govpnas.org With glycogen or maltopentaose bound to the enzyme, the cleavage of PLPP-Glc is rapid and yields pyridoxal 5'-diphosphate (PLPP) instead of PLP. nih.govpnas.org This indicates that the binding of the polysaccharide substrate induces a conformational change in the active site that favors the cleavage of the pyrophosphate bond at a different position. This substrate-induced change in cleavage pattern underscores the dynamic nature of the enzymatic catalysis and the precise positioning of substrates and cofactors required for efficient reaction.

Table 1: Inhibition Constants of this compound

Enzyme Form Inhibitor Ki (µM)
Phosphorylase b This compound 40
AMP-activated Phosphorylase a This compound 10

Data from J Biol Chem. 1985 Jan 25;260(2):841-5. nih.gov

Table 2: Cleavage Products of this compound in the Presence and Absence of Glycogen

Condition Primary Cleavage Product Enzyme Activity
Without Glycogen Pyridoxal 5'-phosphate (PLP) Slow reactivation
With Glycogen Pyridoxal 5'-diphosphate (PLPP) Rapid decomposition

Data from Proc Natl Acad Sci U S A. 1982 Jun;79(12):3716-9. nih.govpnas.org

Mechanism of Pyrophosphate Linkage Hydrolysis

This compound (PLDP-Glc) serves as a potent transition-state analogue for glycogen phosphorylase, an enzyme crucial for the breakdown of glycogen. nih.govnih.gov The study of its interaction with the enzyme provides significant insights into the catalytic mechanism of phosphorolysis. When PLDP-Glc is reconstituted with glycogen phosphorylase, the enzyme is initially inactive. However, it gradually regains activity through the cleavage of the pyrophosphate linkage within the PLDP-Glc molecule. nih.gov

This cleavage process mimics the natural catalytic reaction of the enzyme. nih.govnih.gov The mechanism involves the direct interaction of the 5'-phosphate group of the pyridoxal phosphate (PLP) cofactor with the phosphate group of the substrate, forming a pyrophosphate-like transition intermediate. nih.govnih.gov In the case of PLDP-Glc, the pyrophosphate bond is hydrolyzed, leading to the release of the glucose moiety and the formation of either pyridoxal 5'-phosphate (PLP) or pyridoxal 5'-diphosphate (PLPP), depending on the conditions. nih.gov

The cleavage of the Pα-O-Pβ pyrophosphate bond in PLDP-Glc is a base-catalyzed reaction. nih.gov The rate of this cleavage is dependent on the pH, with a pKa value of approximately 8.3, suggesting the involvement of a basic amino acid residue from the enzyme in the catalytic process. nih.gov This enzymatic hydrolysis results in the transfer of the glucosyl group to glycogen, forming a new α-1,4-glucosidic linkage, thus demonstrating that the process is analogous to the physiological function of glycogen phosphorylase. nih.gov

Role of Specific Amino Acid Residues in Enzyme Catalysis (e.g., Tyr-573, Lys-574)

The active site of glycogen phosphorylase contains several key amino acid residues that are critical for substrate binding and catalysis. Among these, Tyrosine-573 (Tyr-573) and Lysine-574 (Lys-574) are implicated in the enzymatic hydrolysis of the pyrophosphate linkage of this compound. nih.gov

Based on kinetic studies and the pH dependence of the cleavage reaction, it is proposed that either Tyr-573 or Lys-574 acts as the catalytic base. nih.gov This residue is thought to abstract a proton from the 2-hydroxyl group of the glucose moiety of PLDP-Glc. nih.gov This proton abstraction facilitates the nucleophilic attack that leads to the cleavage of the pyrophosphate bond.

The specific roles are further elucidated by the structural arrangement of the active site. Lys-574 is part of the sulfate/phosphate recognition site and is involved in the binding of the phosphate group of the substrate. rsc.org The proximity of these residues to the bound PLDP-Glc allows for their direct participation in the catalytic event. While the available evidence strongly suggests the involvement of either Tyr-573 or Lys-574 as the catalytic base in the hydrolysis of the PLDP-Glc analogue, further research may be needed to definitively assign the primary catalytic role to one specific residue over the other in this particular reaction. nih.gov

Inhibition Kinetics and Allosteric Regulation by Pyridoxal 5 Diphospho 1 Glucose

Competitive Inhibition Characteristics with Substrates (e.g., Glucose 1-Phosphate)

Pyridoxal(5')diphospho(1)-glucose functions as a potent competitive inhibitor of glycogen (B147801) phosphorylase, directly competing with the natural substrate, glucose 1-phosphate. nih.gov Its structure allows it to mimic the binding of glucose 1-phosphate at the enzyme's active site, thereby preventing the substrate from binding and catalysis from occurring. nih.gov

Research has quantified the inhibitory potency of this compound against different forms of glycogen phosphorylase. It demonstrates strong inhibition for both phosphorylase a and phosphorylase b, with specific inhibition constants (Ki) that underscore its effectiveness. The Ki value represents the concentration of inhibitor required to decrease the maximum rate of the enzyme reaction by half. For phosphorylase b, the Ki is 40 µM, while for the more active, AMP-activated phosphorylase a, the inhibition is even tighter, with a Ki of 10 µM. nih.gov This makes it one of the most potent R-state inhibitors identified to date. nih.gov

Inhibition Constants (Ki) of this compound
Enzyme FormInhibition Constant (Ki)Reference
Glycogen Phosphorylase b40 µM nih.gov
AMP-activated Glycogen Phosphorylase a (R-state)10 µM nih.gov

Allosteric Regulation and Specificity for Enzyme Regulatory States (e.g., R-state Inhibition)

Glycogen phosphorylase is an allosteric enzyme, existing in equilibrium between a less active T-state (tense) and a more active R-state (relaxed). This compound is characterized as a potent R-state inhibitor. nih.govubc.ca This means it preferentially binds to and stabilizes the active R-conformation of the enzyme, but in a non-productive manner, thus preventing its catalytic function.

The compound's greater affinity for the AMP-activated phosphorylase a (Ki = 10 µM) compared to phosphorylase b (Ki = 40 µM) is a clear indicator of its R-state specificity. nih.gov Adenosine (B11128) monophosphate (AMP) is an allosteric activator that shifts the conformational equilibrium of phosphorylase towards the active R-state. The fact that the inhibitor binds more tightly in the presence of an R-state promoter confirms its classification as an R-state-specific inhibitor. nih.gov

Distinction from Covalent Imine Formation in Enzyme Active Sites

A crucial aspect of the inhibitory mechanism of this compound is that its binding is non-covalent. nih.gov This distinguishes it significantly from the typical mechanism of its parent compound, pyridoxal (B1214274) 5'-phosphate (PLP), and many of its other derivatives. drugbank.comfrontiersin.org

In most PLP-dependent enzymes, the aldehyde group of the PLP cofactor forms a covalent bond with the ε-amino group of a specific lysine (B10760008) residue in the enzyme's active site. frontiersin.org This linkage, known as a Schiff base or an internal aldimine, is central to PLP's catalytic function in a wide variety of metabolic reactions. drugbank.comfrontiersin.org

However, studies have explicitly demonstrated that the binding of this compound to glycogen phosphorylase does not involve the formation of a covalent imine with an active-site lysine residue. nih.gov Its inhibitory action is achieved through strong, but non-covalent, interactions that mimic the transition state of the substrate, glucose 1-phosphate, within the catalytic site. nih.govpnas.org

Structural Biology Insights from Pyridoxal 5 Diphospho 1 Glucose Enzyme Complexes

X-ray Crystallography Studies of Glycogen (B147801) Phosphorylase in Complex with Pyridoxal(5')diphospho(1)-glucose

X-ray crystallography is a foundational technique in structural biology for visualizing the three-dimensional structures of protein-ligand complexes. vcu.edu While it has been extensively used to study glycogen phosphorylase with various inhibitors and in different states, specific crystallographic data for the complex with this compound is not prominently available in the reviewed literature.

However, crystallographic studies of glycogen phosphorylase with its natural coenzyme, PLP, and substrate, glucose-1-phosphate (Glc-1-P), provide crucial context. These studies have revealed that the phosphate (B84403) group of the coenzyme is located approximately 7 Å from the phosphate of the substrate in the active site. pnas.org This distance is a key parameter in understanding the proposed catalytic mechanism, which involves a direct interaction between the two phosphate groups. pnas.orgnih.gov The binding of various ligands, including inhibitors, to glycogen phosphorylase can be investigated in detail using X-ray diffraction, as demonstrated by studies on other compounds that target the enzyme's inhibitor site. rcsb.org The lack of a specific crystal structure for the PLDP-Glc complex means that the precise conformational changes and bonding interactions it induces must be inferred from other methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy of Ligand-Enzyme Interactions (e.g., 31P NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for probing the chemical environment of specific atoms within a molecule. nih.gov ³¹P NMR, in particular, is highly effective for studying phosphorus-containing molecules like PLDP-Glc and their interactions with enzymes. nih.govnih.gov It can provide information on the protonation state, solvent exposure, and binding tightness of the phosphate groups. nih.gov

In many PLP-dependent enzymes, ³¹P NMR studies have shown that the phosphate group of the coenzyme is bound in a specific pocket and remains fully ionized across a wide pH range. nih.gov This technique allows researchers to monitor changes in the phosphate's chemical shift as the enzyme proceeds through its catalytic cycle, offering dynamic information about the enzyme's mechanism. nih.gov

Inhibitor Enzyme Form Inhibition Constant (Ki) NMR Study Type Key Finding
This compoundPhosphorylase b (R-state)40 µM³¹P NMRBinding mimics glucose-1-phosphate; NMR spectrum similar to glucose cyclic 1,2-phosphate complex. nih.gov
This compoundPhosphorylase a (AMP-activated)10 µM³¹P NMRTighter binding as predicted for an R-state inhibitor. nih.gov

Molecular Dynamics Simulations and Computational Modeling of Binding

Molecular dynamics (MD) simulations and computational modeling serve as a "computational microscope" to complement experimental techniques like X-ray crystallography and NMR. These methods can predict and analyze the dynamic behavior of protein-ligand complexes, which is often difficult to capture with static structural methods.

While specific MD simulations focused solely on the this compound complex with glycogen phosphorylase are not detailed in the available literature, the methodology for such studies is well-established for PLP-dependent enzymes. nih.govmdpi.com A critical first step in simulating these systems is the development of accurate force field parameters for the ligand, in this case, the PLP moiety in its various protonation and tautomeric states. nih.gov

Computational studies on other PLP-related enzyme systems have successfully predicted the structures of transient enzyme-enzyme complexes involved in PLP transfer and activation. mdpi.com For example, molecular docking and simulations were used to model the interaction between pyridoxine (B80251) 5′-phosphate oxidase and dopa decarboxylase, suggesting a binding interface that facilitates the transfer of the PLP cofactor. mdpi.com Similar computational approaches could be applied to the PLDP-Glc and glycogen phosphorylase complex to rationalize the tight binding observed experimentally, model the transition state it is thought to mimic, and elucidate the specific roles of active site amino acid residues in stabilizing the inhibitor.

Advanced Spectroscopic and Chromatographic Methodologies for Pyridoxal 5 Diphospho 1 Glucose Research

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of Pyridoxal(5')diphospho(1)-glucose. It offers high resolution and sensitivity for separating the target compound from starting materials, byproducts, and degradation products.

Assessing Purity: The purity of a synthesized batch of this compound is critical for its use in biochemical and mechanistic studies. Reversed-phase HPLC is commonly employed, where the separation is based on the hydrophobicity of the analytes. A C18 column is often the stationary phase of choice. ijmrhs.com The mobile phase typically consists of an aqueous buffer, such as ammonium (B1175870) formate (B1220265) or sodium phosphate (B84403), mixed with an organic modifier like acetonitrile (B52724) or methanol. ijmrhs.comhelixchrom.com The gradient elution, where the proportion of the organic solvent is increased over time, allows for the effective separation of the polar this compound from the more polar glucose-1-phosphate and the less polar pyridoxal (B1214274) phosphate.

Reaction Monitoring: HPLC is invaluable for monitoring the progress of the chemical or enzymatic synthesis of this compound. By taking aliquots of the reaction mixture at different time points and analyzing them via HPLC, researchers can track the consumption of reactants (e.g., PLP and glucose-1-phosphate) and the formation of the product. This allows for the optimization of reaction conditions such as temperature, pH, and incubation time to maximize the yield. Detection is typically achieved using a UV detector, as the pyridoxal moiety has a characteristic absorbance spectrum. ijmrhs.comhelixchrom.com Modern HPLC systems can provide quantitative data with high precision, often showing a coefficient of variation below 6%. nih.gov

Table 1: Typical HPLC Parameters for Analysis Related to Pyridoxal Phosphate Analogs
ParameterDescriptionCommon Conditions
Column Stationary phase for separation.Reversed-phase C18, 250 mm x 4.6 mm, 5 µm ijmrhs.com
Mobile Phase Solvent that moves the sample through the column.Aqueous buffer (e.g., 30-35 mM sodium/ammonium phosphate/formate) and an organic modifier (e.g., Acetonitrile, Methanol) ijmrhs.comhelixchrom.com
Elution Method of passing the mobile phase through the column.Isocratic or Gradient immundiagnostik.com
Flow Rate The speed at which the mobile phase is pumped.0.8 - 1.0 mL/min helixchrom.com
Detection Method for visualizing the separated components.UV Absorbance at ~255-310 nm helixchrom.commdpi.com
Sample Volume The amount of sample injected into the system.5 - 100 µL helixchrom.comimmundiagnostik.com

Mass Spectrometry (MS) for Structural Confirmation and Degradation Analysis

Mass Spectrometry (MS) is a powerful tool for the structural characterization of this compound. It provides precise mass information that confirms the identity of the compound and can be used to analyze its breakdown products.

Structural Confirmation: Following synthesis and purification, MS is used to confirm that the correct molecule has been formed. By measuring the mass-to-charge ratio (m/z) of the molecular ion, researchers can verify the molecular weight of this compound. High-resolution mass spectrometry can provide a mass accuracy of less than 5 ppm, which is often sufficient to determine the elemental composition. When coupled with liquid chromatography (LC-MS), this technique can separate the compound from impurities before mass analysis. nih.gov Tandem mass spectrometry (MS/MS) can further confirm the structure by fragmenting the parent ion and analyzing the resulting daughter ions, which should correspond to logical fragments of the molecule, such as the pyridoxal phosphate and glucose phosphate moieties.

Degradation Analysis: this compound, like many phosphate esters, can be susceptible to hydrolysis. MS is an excellent technique for identifying and quantifying the products of this degradation. For instance, in a stability study, LC-MS could be used to monitor the appearance of pyridoxal 5'-phosphate and glucose-1-phosphate over time under various conditions (e.g., pH, temperature). This is crucial for understanding the compound's shelf-life and its stability in experimental buffers. Studies on related compounds have shown that certain anticoagulants, like lithium heparin, can cause degradation of PLP, a phenomenon that could be investigated for PLP-glucose using MS. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Binding Studies and Concentration Determination

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely accessible and informative technique used in the study of this compound, leveraging the chromophoric nature of the pyridoxal ring.

Binding Studies: The interaction of this compound with enzymes, such as glycogen (B147801) phosphorylase, can be monitored by UV-Vis spectroscopy. nih.gov The electronic environment of the pyridoxal ring is sensitive to its surroundings. When the compound binds to the active site of an enzyme, changes in the local environment (e.g., polarity, hydrogen bonding) often lead to a shift in the maximum absorbance wavelength (λmax) and/or a change in the molar absorptivity. By titrating the enzyme with the inhibitor and monitoring these spectral changes, a binding curve can be generated to determine the dissociation constant (Kd) or the inhibition constant (Ki). For example, this compound has been shown to be a potent R-state inhibitor of glycogen phosphorylase b with a Ki of 40 µM, and an even tighter binding inhibitor for the AMP-activated phosphorylase a, with a Ki of 10 µM. nih.govubc.ca

Concentration Determination: The concentration of a purified solution of this compound can be determined using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient, b is the path length, and c is the concentration. The molar extinction coefficient for the compound at a specific wavelength and pH must be known or determined. This method is fast, non-destructive, and requires only a small volume of the sample. It is routinely used to quantify stock solutions before their use in enzyme assays or other experiments. Enzymatic assays coupled with UV-Vis detection are also a common way to determine glucose concentrations, which could be adapted to analyze the cleavage products of this compound. analysis.rsabo.com.pl

Table 2: UV-Vis Spectroscopy Applications in this compound Research
ApplicationPrincipleKey Findings / Parameters
Binding Studies Spectral shifts (change in λmax or absorbance) upon binding of the compound to an enzyme's active site.Determination of binding affinity (Ki). For glycogen phosphorylase b, Ki = 40 µM. For AMP-activated phosphorylase a, Ki = 10 µM. nih.gov
Concentration Determination Measurement of absorbance at a specific wavelength (λmax) and application of the Beer-Lambert Law.Requires a known molar extinction coefficient (ε) for accurate quantification. Useful for routine concentration checks.

Isotopic Labeling and Detection Techniques in Mechanistic Research

Isotopic labeling is a sophisticated and powerful technique for probing the detailed chemical steps of enzyme-catalyzed reactions involving this compound. wikipedia.org By replacing an atom in the molecule with one of its heavier, non-radioactive (stable) or radioactive isotopes, researchers can trace the fate of atoms or molecular fragments through a reaction pathway. wikipedia.orgresearchgate.net

Mechanistic Insights: A key application is in understanding the catalytic mechanism of enzymes like glycogen phosphorylase. In a notable study, Pyridoxal(5')diphospho(1)-α-D-[14C]glucose, where the glucose moiety was labeled with radioactive carbon-14, was used to reconstitute the enzyme. nih.gov The researchers observed that the radioactive glucose was transferred to glycogen, forming an α-1,4-glucosidic linkage. nih.gov This experiment provided strong evidence for a catalytic mechanism where the coenzyme's phosphate group directly participates in the reaction, forming a pyrophosphate-like intermediate with the substrate's phosphate. nih.gov

Detection Techniques: The choice of isotope dictates the detection method.

Radioisotopes like ¹⁴C or ³H are detected by their radioactive decay using techniques like liquid scintillation counting or autoradiography. wikipedia.org

Stable isotopes such as ¹³C, ¹⁵N, or ²H (deuterium) are non-radioactive and can be detected by mass spectrometry, which measures the change in mass, or by nuclear magnetic resonance (NMR) spectroscopy, which is sensitive to the nuclear spin properties of the isotope. wikipedia.org

³¹P NMR is particularly useful for this compound, as it contains two phosphorus atoms. It has been used to study the effects of this compound binding on the phosphate groups of both the inhibitor and the enzyme's nucleotide activator, providing further corroboration for mechanistic models. nih.gov

Isotope effect studies, where the reaction rate is compared between the labeled and unlabeled compound, can also provide information about transition state structures and which steps in the reaction are rate-limiting. nih.gov

Broader Implications and Future Directions in Pyridoxal 5 Diphospho 1 Glucose Research

Potential for Designing Advanced Enzyme Probes and Inhibitors for Glycogen (B147801) Metabolism Research

The unique characteristics of Pyridoxal(5')diphospho(1)-glucose make it an exceptional template for the design of sophisticated enzyme probes and inhibitors targeted at glycogen metabolism. As a potent R-state inhibitor of glycogen phosphorylase, it has been instrumental in elucidating the enzyme's catalytic mechanism. nih.govgonzaga.edu

Research has shown that PLP-G is a potent inhibitor of both glycogen phosphorylase a and b, with a particularly high affinity for the AMP-activated 'a' form (Ki = 10 microM). nih.gov This strong binding, which does not involve the formation of a covalent imine bond typical of other pyridoxal (B1214274) phosphate (B84403) derivatives, makes it a highly specific tool for studying the R-state of the enzyme. nih.gov The insights gained from 31P NMR studies using PLP-G have corroborated previous findings with other inhibitors like glucose cyclic 1,2-phosphate, providing a clearer picture of the conformational changes that occur upon inhibitor binding. nih.gov

The future of this research lies in modifying the PLP-G structure to create even more specific and potent probes. By altering the glucose or pyridoxal moieties, it may be possible to design molecules that can:

Target specific isoforms of glycogen phosphorylase: Mammals have different isoforms of glycogen phosphorylase in the liver, muscle, and brain, each with distinct regulatory properties. wikipedia.orgpearson.com Developing isoform-specific inhibitors is a key goal in drug development, particularly for conditions like type 2 diabetes where inhibiting the liver isoform is desirable. wikipedia.org

Act as fluorescent probes: Attaching a fluorescent tag to a PLP-G analog could allow for real-time visualization of enzyme activity and inhibitor binding within living cells. This would provide invaluable spatial and temporal information about glycogen metabolism.

Serve as photoaffinity labels: Incorporating a photoreactive group would enable the permanent labeling of the inhibitor binding site on the enzyme, facilitating detailed structural studies of the enzyme-inhibitor complex.

The development of such advanced probes, inspired by the pioneering work with PLP-G, holds the promise of a deeper understanding of glycogen phosphorylase regulation and its role in metabolic diseases.

Expansion of Research to Other Phosphorylase Family Enzymes

The principles learned from the interaction of this compound with glycogen phosphorylase can be extended to the broader family of phosphorylase enzymes. These enzymes are ubiquitous in nature, playing crucial roles in carbohydrate metabolism in various organisms, from bacteria to plants. ebi.ac.uknih.gov

While glycogen phosphorylase utilizes glycogen as its substrate, other phosphorylases act on different glucans. For instance, starch phosphorylase in plants is involved in the breakdown and synthesis of starch, a polymer of glucose similar to glycogen. tuscany-diet.netwikipedia.org Maltodextrin phosphorylase, found in some bacteria, acts on smaller linear chains of glucose. ebi.ac.uk

A comparative analysis of phosphorylase sequences from diverse organisms such as human, rat, Dictyostelium, yeast, potato, and Escherichia coli has revealed a high degree of conservation in the active site and the pyridoxal phosphate binding residues. nih.govdp.tech This structural similarity suggests that PLP-G and its derivatives could be effective tools for studying these related enzymes.

Future research could involve:

Testing PLP-G and its analogs against a panel of phosphorylases from different species. This would help to determine the compound's specificity and identify structural differences in the active sites of these enzymes.

Synthesizing new analogs with modified glucose moieties to target phosphorylases with different substrate specificities. For example, an analog with a modified sugar could be designed to specifically inhibit starch phosphorylase.

Investigating the allosteric regulation of non-mammalian phosphorylases using PLP-G-based probes. While the AMP binding site is poorly conserved in non-mammalian phosphorylases, the glucose-6-P binding site is highly conserved in many, suggesting an ancient regulatory mechanism that could be explored with these tools. nih.gov

By expanding the research focus beyond mammalian glycogen phosphorylase, scientists can gain a more comprehensive understanding of the evolution and diversity of carbohydrate metabolism across the tree of life.

Theoretical Frameworks for Understanding Coenzyme Mimicry and Catalysis

The study of this compound has provided significant experimental data that can be used to develop and refine theoretical frameworks of coenzyme mimicry and enzyme catalysis. PLP-G serves as a transition-state analogue, effectively "freezing" the enzyme in a state that resembles the fleeting intermediate of the catalytic reaction. gonzaga.edunih.gov

When reconstituted with glycogen phosphorylase b, PLP-G mimics the natural coenzyme, pyridoxal 5'-phosphate (PLP), and the substrate, glucose-1-phosphate, simultaneously. gonzaga.edu The subsequent cleavage of PLP-G and the transfer of the glucose moiety to glycogen demonstrate that it accurately mimics the normal catalytic process. gonzaga.edu This provides strong evidence for a catalytic mechanism where the phosphate group of the coenzyme directly interacts with the phosphate of the substrate, forming a pyrophosphate-like transition state. gonzaga.edunih.gov

Future theoretical work could build upon these findings by:

Developing more sophisticated computational models of the glycogen phosphorylase active site. These models, informed by the experimental data from PLP-G studies, could be used to simulate the catalytic reaction and calculate the energetics of the transition state.

Applying quantum mechanics/molecular mechanics (QM/MM) methods. These hybrid computational techniques can provide a more accurate description of the electronic rearrangements that occur during catalysis.

Formulating general principles of coenzyme mimicry. By comparing the interactions of PLP-G with those of the natural coenzyme and substrate, researchers can develop a deeper understanding of the key features required for effective mimicry.

These theoretical advancements, grounded in the experimental reality provided by probes like PLP-G, will be crucial for a complete understanding of enzyme catalysis and for the rational design of new enzyme inhibitors and artificial enzymes.

Unexplored Biological Systems and Non-Mammalian Models for Glycogen Metabolism Studies

While much of the research on glycogen metabolism has focused on mammalian systems, a vast and largely unexplored landscape exists in non-mammalian organisms. nih.gov The fundamental nature of glycogen as an energy store is conserved across many phyla, but the specific regulatory mechanisms and physiological roles can vary significantly.

The high degree of conservation in the active site of glycogen phosphorylase across diverse species, including yeast, insects, and bacteria, suggests that probes like this compound could be invaluable tools for studying these less-characterized systems. nih.govdp.tech

Future research should venture into these unexplored territories:

Insects: Insect flight muscle exhibits some of the highest metabolic rates known, with glycogen serving as a primary fuel source. nih.gov The regulation of glycogen phosphorylase in insects is crucial for providing the rapid burst of energy required for flight. nih.govresearcher.life Applying PLP-G and its analogs to insect models, such as the fruit fly Drosophila melanogaster or the red flour beetle Tribolium castaneum, could provide insights into the unique adaptations of their metabolic pathways. plos.org

Bacteria: Many bacteria synthesize and degrade glycogen as a means of storing carbon and energy. Understanding how these processes are regulated is important for both basic microbiology and for potential applications in biotechnology. frontiersin.orgpnas.org Probing bacterial glycogen phosphorylases with PLP-G could reveal novel regulatory mechanisms that could be targeted for antimicrobial drug development.

Plants: While plants primarily store glucose as starch, the enzymes involved in starch metabolism, such as starch phosphorylase, are closely related to glycogen phosphorylase. nih.govtuscany-diet.netwikipedia.org The principles of inhibitor design learned from PLP-G could be applied to develop probes for studying starch metabolism, which is of immense agricultural and industrial importance.

Protozoan Parasites: Many parasitic protozoa rely on glycogen metabolism for survival and virulence. Targeting their unique glycogen phosphorylase enzymes with specific inhibitors could represent a novel therapeutic strategy.

Q & A

Q. Q1. What structural role does pyridoxal 5'-phosphate (PLP) play in glycogen phosphorylase catalysis?

PLP is a cofactor critical for glycogen phosphorylase activity. X-ray crystallography at 3-Å resolution reveals that PLP binds adjacent to the catalytic site, with its 5'-phosphate group positioned to interact with substrate phosphates. For example, glucose 1-phosphate binds such that its phosphate is 6.8 Å from PLP's 5'-phosphate, while heptulose 2-phosphate (a transition-state analog) reduces this distance to 4.5 Å, suggesting dynamic phosphate interactions during catalysis . PLP’s dianionic phosphate state in active conformations facilitates proton transfer, as shown by ³¹P-NMR studies .

Q. Q2. What experimental methods are used to analyze substrate-cofactor interactions in phosphorylase enzymes?

Key methodologies include:

  • X-ray diffraction : Resolves binding geometries (e.g., glucose 1-phosphate vs. heptulose 2-phosphate) and phosphate positional shifts .
  • ³¹P-NMR spectroscopy : Tracks ionization states of PLP’s phosphate group during enzyme activation and substrate binding .
  • Enzyme reconstitution assays : Synthetic analogs like pyridoxal(5')diphospho(1)-α-D-glucose replace PLP to study cofactor specificity and reaction mimicry .
  • Thin-layer chromatography (TLC) : Validates reaction products (e.g., heptulose 2-phosphate formation) in crystallography soak experiments .

Advanced Research Questions

Q. Q3. How does the dianionic phosphate state of PLP contribute to the catalytic mechanism of glycogen phosphorylase?

The dianionic phosphate of PLP acts as a proton acceptor during glycosyl transfer. Kinetic and ¹⁹F-NMR studies on pyridoxal-reconstituted phosphorylase demonstrate that non-covalently bound anions (e.g., phosphite) activate the enzyme, while covalent phosphate analogs do not, highlighting the necessity of electrostatic interactions. The pKa of the phosphate group dictates substrate affinity (KM), with optimal catalysis occurring when PLP’s phosphate is deprotonated . Structural data further show that substrate binding induces torsional shifts (e.g., O5-C1-O1-P angle changes from 117° to -136°), aligning the phosphate groups for hydrogen bonding (2.7 Å distance) .

Q. Q4. How do reconstitution studies with synthetic cofactors resolve mechanistic contradictions in phosphorylase catalysis?

Pyridoxal(5')diphospho(1)-α-D-glucose, a synthetic PLP analog, reconstitutes phosphorylase activity and mimics the transition state. Upon incubation, this analog is cleaved to pyridoxal 5'-phosphate, releasing glucose for glycogen chain elongation. This confirms that PLP’s phosphate directly interacts with the substrate phosphate during catalysis, supporting a pyrophosphate-like transition-state intermediate. Contradictions in phosphate positioning (e.g., 6.8 Å vs. 4.5 Å distances) are resolved by distinguishing substrate-bound vs. transition-state geometries .

Q. Q5. How do structural and kinetic data address discrepancies in substrate binding modes?

Heptulose 2-phosphate (Ki = 14 µM) binds as a dead-end inhibitor with a shifted phosphate position compared to glucose 1-phosphate. X-ray data show that its β-methyl group forces a torsional adjustment, altering PLP-substrate interactions. Competitive inhibition assays and TLC product analysis validate this steric hindrance model, while kinetic studies with D-glucal (a glucose analog) reveal phosphate-dependent activation, reconciling conflicting reports on substrate specificity .

Q. Q6. What methodologies elucidate PLP’s role in mitigating glycation-induced cellular damage?

  • In vitro glycation models : Optimized reaction conditions (pH, glucose concentration) screen inhibitors like pyridoxal 5'-phosphate (PLP), which condensates with phosphatidylethanolamine (PE) to block advanced glycation end-products (AGEs) .
  • Drosophila models : PLP deficiency (via sgll gene silencing) induces hyperglycemia and DNA damage, linked to AGE accumulation. α-Lipoic acid treatment reduces AGEs and chromosomal aberrations, confirming PLP’s protective role .
  • Human cell assays : PDXK silencing combined with glucose exposure increases chromosome breakage, reversed by PLP supplementation .

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